Bienvenue dans la boutique en ligne BenchChem!

Vasicinol

HbF induction β‑thalassemia K562 erythroleukemia

Vasicinol ((+)-6-hydroxypeganine) is a chiral pyrrolo[2,1-b]quinazoline alkaloid (C₁₁H₁₂N₂O₂, MW 204.23) that naturally co-occurs with its structural analogs vasicine and vasicinone in *Adhatoda vasica* (syn. *Justicia adhatoda*, Malabar nut) and has also been isolated from *Peganum harmala*.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B7903708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasicinol
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CN2CC3=C(C=CC(=C3)O)N=C2C1O
InChIInChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2
InChIKeyWEFMOGRHGUPGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasicinol – A Multi-Target Pyrroloquinazoline Alkaloid for Respiratory, Metabolic & Hematological Research


Vasicinol ((+)-6-hydroxypeganine) is a chiral pyrrolo[2,1-b]quinazoline alkaloid (C₁₁H₁₂N₂O₂, MW 204.23) [1] that naturally co-occurs with its structural analogs vasicine and vasicinone in *Adhatoda vasica* (syn. *Justicia adhatoda*, Malabar nut) and has also been isolated from *Peganum harmala* [2]. It is characterized by a 3‑S hydroxyl configuration that distinguishes it from the 3‑oxo vasicinone and the non-hydroxylated vasicine, directly influencing its binding affinities for acetylcholinesterase, angiotensin converting enzyme (ACE), sucrase, HDAC2, and KDM1 [3][4].

Why Vasicinol Cannot Be Substituted by Vasicine or Vasicinone for Target-Specific Studies


Although vasicinol belongs to the same pyrroloquinazoline class, its in‑class analogs exhibit divergent activity profiles that preclude casual interchange. In sucrase inhibition, vasicine (IC₅₀ 125 µM) is twice as potent as vasicinol (IC₅₀ 250 µM) [1]; conversely, in fetal hemoglobin (HbF) induction, vasicinol achieves 90% F‑cells at a ten‑fold lower concentration than vasicine and produces an 8‑fold γ‑globin gene upregulation versus 5.1‑fold for vasicine [2]. For ACE inhibition, vasicinol (IC₅₀ 6.45 mM) is 2‑fold less potent than vasicine (IC₅₀ 2.60 mM) yet binds as effectively as the drug captopril in docking simulations [3]. These quantitative divergences across three therapeutically distinct targets demonstrate that compound selection must be driven by the specific assay endpoint rather than in‑class assumptions.

Quantitative Comparator Evidence for Vasicinol Across Key Pharmacological Targets


Superior HbF Induction at Ten‑Fold Lower Concentration vs. Vasicine in K562 Cells

In a head‑to‑head comparison, vasicinol (0.1 µM) increased F‑cells to 90% in K562 cultures, while vasicine required a 10‑fold higher dose (1 µM) to reach 83% [1]. γ‑Globin gene expression was upregulated 8‑fold by vasicinol versus 5.1‑fold by vasicine [1]. Both compounds showed strong binding affinities to HDAC2 and KDM1 in molecular docking studies, indicating epigenetic regulator inhibition as a plausible mechanism for HbF reactivation [1].

HbF induction β‑thalassemia K562 erythroleukemia

Moderate ACE Inhibition with Captopril‑Comparable Binding Mode vs. In‑Class Pyrroloquinazolines

In a UPLC‑DAD ACE inhibitory assay, vasicinol (1) showed an IC₅₀ of 6.45 mM, compared to vasicine (2) at 2.60 mM and vasicinone (3) at 13.49 mM [1]. Despite having weaker potency than vasicine, molecular docking demonstrated that vasicinol binds to the ACE active site as effectively as the clinically used drug captopril [1]. This dual property—moderate in‑vitro potency combined with a drug‑like binding interaction profile—positions vasicinol as a unique scaffold for developing non‑peptidic ACE inhibitors with potentially improved selectivity.

ACE inhibition hypertension molecular docking

Competitive Sucrase Inhibition with Defined Ki vs. Vasicine – Selecting the Weaker Inhibitor for Mechanistic Studies

Both vasicinol (2) and vasicine (1) act as reversible, competitive sucrase inhibitors. Vasicinol inhibits rat intestinal α‑glucosidase sucrase activity with an IC₅₀ of 250 µM and a Ki of 183 µM, whereas vasicine is approximately 2‑fold more potent (IC₅₀ 125 µM; Ki 82 µM) [1]. The well‑characterized competitive inhibition kinetics for both compounds provide researchers with a matched pair for investigating structure‑activity relationships: vasicinol’s 3‑OH group reduces potency but may offer superior metabolic stability or selectivity profiles that have not yet been fully explored.

sucrase inhibition α-glucosidase postprandial hyperglycemia

Predicted Acetylcholinesterase Binding as a Multi‑Target Neurodegeneration Probe vs. Donepezil

In a combined in silico and in vitro study, vasicinol was predicted to target acetylcholinesterase (AChE) among 9 therapeutic targets involved in Alzheimer’s disease alongside vasicine and vasicinone, based on druggability screening and molecular docking [1]. While the hexane fraction of *Sida rhombifolia* (containing vasicinol) showed moderate AChE inhibition (IC₅₀ 12.87 µg/mL) compared to donepezil (IC₅₀ 2.92 µg/mL), vasicinol’s multi‑target network pharmacology signature—including predicted interactions with AChE, HDAC2, and KDM1—suggests a polypharmacology advantage over single‑target clinical candidates [1].

acetylcholinesterase Alzheimer's disease network pharmacology

Crystal Structure with Absolute (3S) Stereochemistry as a Differentiator for Chiral Chromatography and Crystallization Studies

The crystal structure of (+)-vasicinol hydrochloride dihydrate has been solved at atomic resolution, establishing the absolute (3S) configuration via anomalous scattering of the chloride counterion [1]. This structural characterization, independently confirmed by X‑ray analysis of (+)-vasicinone hydrobromide and subsequent stereochemical correlation [2], provides unambiguous chiral identity that is essential for enantioselective synthesis, chiral HPLC method development, and pharmacopoeial monograph preparation. In contrast, many commercial batches of vasicine and vasicinone continue to be sold with legacy 3R stereochemical assignments that have been formally reversed [2].

absolute stereochemistry X‑ray crystallography chiral separation

Where Vasicinol Delivers the Strongest Scientific and Procurement Value


β‑Thalassemia and Sickle Cell Disease: HbF Induction Screening and Lead Optimization

Based on the direct head‑to‑head evidence, vasicinol (0.1 µM achieving 90% F‑cells) is the compound of choice for primary HbF induction screening in K562 or HUDEP‑2 erythroid models [1]. Its 10‑fold potency advantage over vasicine translates to lower DMSO concentrations in assay wells and reduced solvent‑induced artifacts in long‑term differentiation protocols. Procurement teams supporting hematology drug discovery should specify vasicinol over generic ‘pyrroloquinazoline alkaloid’ orders to ensure assay reproducibility.

Epigenetic Probe Development: HDAC2/KDM1 Dual‑Target Inhibition

Vasicinol’s demonstrated strong binding to both HDAC2 and KDM1 epigenetic regulators [1] makes it a privileged starting scaffold for medicinal chemistry programs targeting γ‑globin gene reactivation via chromatin remodeling. The combined molecular docking evidence from the HbF induction study positions vasicinol as a dual‑inhibitor probe that cannot be replicated by vasicine alone, which showed weaker binding and lower γ‑globin fold‑induction in the same study.

Chiral Reference Standard and Metabolite Identification for Vasicine‑Based Drug Development

The independently solved crystal structure of (+)-vasicinol (3S configuration) [2] makes it the most structurally authenticated pyrroloquinazoline reference compound in its class. Analytical development teams quantifying vasicine metabolites—where vasicinol is a known hydroxylated metabolite of vasicine [3]—require high‑purity vasicinol as a certified reference material for LC‑MS/MS method validation. The availability of a PDB‑quality crystal structure further enables pharmacopoeial standard development.

Carbohydrate Metabolism Research: Competitive Sucrase Inhibition with Defined Kinetics

For postprandial hyperglycemia studies requiring a reversible, competitive sucrase inhibitor with a fully characterized Ki (183 µM), vasicinol provides a well‑characterized tool compound [4]. Its lower potency compared to vasicine (Ki 82 µM) makes it particularly valuable for investigating the potency‑selectivity relationship against intestinal maltase and isomaltase, where weaker inhibition may confer greater substrate specificity.

Quote Request

Request a Quote for Vasicinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.